(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid
Description
(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid is a complex organic compound that features a thiadiazole ring and a sulfamoyl group
Properties
Molecular Formula |
C6H8N4O6S2 |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid |
InChI |
InChI=1S/C6H8N4O6S2/c7-18(15,16)6-10-9-5(17-6)8-2(4(13)14)1-3(11)12/h2H,1H2,(H,8,9)(H,11,12)(H,13,14)(H2,7,15,16)/t2-/m0/s1 |
InChI Key |
HWJDPPYLWOQIAL-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC1=NN=C(S1)S(=O)(=O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NC1=NN=C(S1)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfamoyl group is then introduced via sulfonation reactions. The final step involves the coupling of the thiadiazole derivative with butanedioic acid under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol group.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group and thiadiazole ring play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid
- (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]pentanedioic acid
Uniqueness
Compared to similar compounds, (2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid stands out due to its specific combination of functional groups and molecular structure
Biological Activity
(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid is a compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Thiadiazole Compounds
Thiadiazoles are a class of compounds recognized for their broad pharmacological properties. The 1,3,4-thiadiazole derivatives have been extensively studied and reported to exhibit activities such as:
- Antibacterial
- Antiviral
- Antifungal
- Anti-inflammatory
- Anticancer
- Antidiabetic
The incorporation of various substituents on the thiadiazole ring significantly influences the biological activity of these compounds .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they can inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues .
- Cellular Signaling Modulation : These compounds may influence signaling pathways that regulate cell proliferation and apoptosis. Some studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic pathways .
- Antimicrobial Activity : The presence of the sulfonamide group enhances the antimicrobial properties by interfering with bacterial folate synthesis .
Anticancer Activity
A study focused on the anticancer potential of thiadiazole derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce cell cycle arrest and promote apoptosis in HeLa cells through both intrinsic and extrinsic pathways .
Antimicrobial Efficacy
Research has indicated that compounds with a thiadiazole scaffold possess potent antibacterial properties. In vitro assays revealed that this compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrases, particularly CA IX, which is overexpressed in various tumors. Structure-activity relationship (SAR) studies indicated that modifications to the thiadiazole ring could enhance binding affinity and selectivity for CA IX over other isoforms .
Data Table: Biological Activities of Thiadiazole Derivatives
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediates. Key optimizations include:
- Temperature control (e.g., 90°C for cyclization steps).
- Use of alkylating agents (e.g., phenylacetyl chloride) to diversify derivatives.
- Catalysts like POCl₃ to enhance reaction efficiency. Progress is monitored via TLC and NMR spectroscopy .
Q. Which spectroscopic and chromatographic methods confirm structure and purity?
Q. What are the primary biological targets or therapeutic applications identified?
Derivatives exhibit anticancer (e.g., GLS inhibition) and anticonvulsant activities. The sulfamoyl-thiadiazole moiety is critical for binding, analogous to acetazolamide’s carbonic anhydrase inhibition .
Q. How can synthesis reproducibility be ensured?
- Strict control of stoichiometry, temperature, and reaction time.
- Use of high-purity reagents (≥97%) and validation via spectral data.
- Detailed documentation of intermediates and side products .
Advanced Research Questions
Q. How should SAR studies be designed to identify pharmacophores?
Conduct two-phase SAR :
- Phase 1 : Truncate the scaffold (e.g., remove butanedioic acid) to identify essential groups.
- Phase 2 : Optimize substituents (e.g., phenylacetamido groups) for potency. Validate with molecular docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ against glioma cells) .
Q. What computational approaches analyze electronic structure and binding interactions?
- DFT calculations : Assess π-electron delocalization in the thiadiazole ring and lone pair contributions from sulfur.
- Molecular dynamics (MD) : Simulate binding stability with targets (e.g., carbonic anhydrase IX).
- Docking studies : Predict binding modes using crystal structures (PDB: 3D12) .
Q. How to resolve contradictions in biological activity data across derivatives?
- Re-evaluate purity (HPLC >95%) and stereochemistry (chiral HPLC).
- Compare computational predictions (e.g., docking scores) with experimental IC₅₀ values.
- Test for off-target effects using kinase profiling panels .
Q. What strategies improve aqueous solubility and bioavailability?
- Introduce hydrophilic groups (e.g., carboxylates) via alkylation.
- Formulate as sodium salts or use prodrugs (e.g., ethyl esters).
- Monitor TPSA (target >80 Ų) and LogP (<3) during design .
Q. How to address stereoisomerism and impurity analysis challenges?
- Chiral HPLC with cellulose-based columns to separate enantiomers.
- LC-MS/MS to detect trace impurities (e.g., sulfonic acid byproducts).
- Reference pharmacopeial standards for method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
